dimethyl-1,3-thiazole-5-carbonyl chloride
Overview
Description
dimethyl-1,3-thiazole-5-carbonyl chloride is a chemical compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Mechanism of Action
Target of Action
2,4-Dimethylthiazole-5-carbonyl chloride, also known as 5-Thiazolecarbonyl chloride, 2,4-dimethyl-, is a derivative of thiazole, a heterocyclic compound. Thiazoles are known to exhibit diverse biological activities and are found in many biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, inducing effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazoles are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2,4-Dimethylthiazole-5-carbonyl chloride plays a significant role in biochemical reactions due to its reactive carbonyl chloride group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an acylating agent, modifying proteins by acylation of amino groups. This interaction can alter the function and activity of the target proteins, influencing various biochemical pathways .
Cellular Effects
The effects of 2,4-Dimethylthiazole-5-carbonyl chloride on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 2,4-Dimethylthiazole-5-carbonyl chloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This compound can also induce changes in gene expression by interacting with DNA or RNA, leading to alterations in protein synthesis and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dimethylthiazole-5-carbonyl chloride change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in persistent changes in cellular functions, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 2,4-Dimethylthiazole-5-carbonyl chloride vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing cellular functions and promoting growth. At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
2,4-Dimethylthiazole-5-carbonyl chloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, 2,4-Dimethylthiazole-5-carbonyl chloride is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. The compound’s distribution is essential for its biological activity, as it needs to reach specific targets to exert its effects .
Subcellular Localization
The subcellular localization of 2,4-Dimethylthiazole-5-carbonyl chloride is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA or to the mitochondria to influence energy production .
Preparation Methods
The synthesis of dimethyl-1,3-thiazole-5-carbonyl chloride typically involves the reaction of 2,4-dimethylthiazole with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
Starting Material: 2,4-Dimethylthiazole
Reagent: Thionyl chloride (SOCl₂)
Conditions: Anhydrous environment, typically at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
dimethyl-1,3-thiazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dimethylthiazole-5-carboxylic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the thiazole ring can undergo modifications under certain conditions.
Common reagents used in these reactions include bases (e.g., sodium hydroxide for hydrolysis), nucleophiles (e.g., amines for substitution), and oxidizing or reducing agents depending on the desired transformation .
Scientific Research Applications
dimethyl-1,3-thiazole-5-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in medicinal chemistry.
Biology: Thiazole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound serves as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
dimethyl-1,3-thiazole-5-carbonyl chloride can be compared with other thiazole derivatives, such as:
2,4-Dimethylthiazole-5-carboxylic acid: Similar in structure but lacks the reactive carbonyl chloride group.
2,4-Dimethylthiazole-5-sulfonyl chloride: Contains a sulfonyl chloride group instead of a carbonyl chloride, leading to different reactivity and applications.
2,4-Dimethylthiazole: The parent compound without any functional groups attached to the thiazole ring.
The uniqueness of this compound lies in its reactive carbonyl chloride group, which allows for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
2,4-dimethyl-1,3-thiazole-5-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNOS/c1-3-5(6(7)9)10-4(2)8-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOMQXXKQNNQIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562636 | |
Record name | 2,4-Dimethyl-1,3-thiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119778-43-7 | |
Record name | 2,4-Dimethyl-1,3-thiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-dimethylthiazole-5-carbonyl chloride in the context of the research article?
A1: In the study [], 2,4-dimethylthiazole-5-carbonyl chloride acts as a key building block for synthesizing a series of novel (Z)-1-tert-butyl (or phenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone O-[2,4-dimethylthiazole (or 4-methyl-1,2,3-thiadiazole)-5-carbonyl] oximes and (1Z, 3Z)-4,4-dimethyl-1-substitutedphenyl-2-(1H-1,2,4-triazol-1-yl)-pent-1-en-3-one O-[2,4-dimethylthiazole (or 4-methyl-1,2,3-thiadiazole)-5-carbonyl] oximes. These newly synthesized compounds exhibited promising antifungal activities against Fusarium oxysporum and Cercospora arachidicola Hori.
Q2: What specific reaction is 2,4-dimethylthiazole-5-carbonyl chloride involved in within this research?
A2: 2,4-dimethylthiazole-5-carbonyl chloride undergoes a condensation reaction with either (Z)-1-tert-butyl (or phenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone oximes or (1Z, 3Z)-4,4-dimethyl-1-substitutedphenyl-2-(1H-1,2,4-triazol-1-yl)-pent-1-en-3-one oximes under basic conditions []. This reaction leads to the formation of the target oxime ester compounds, introducing the 2,4-dimethylthiazole moiety into the final structures.
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